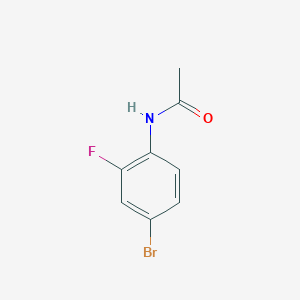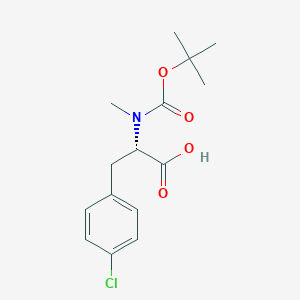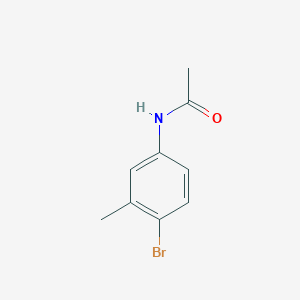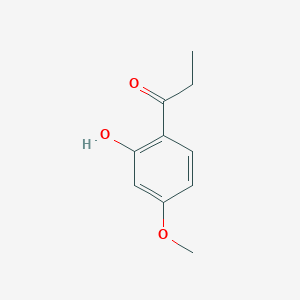![molecular formula C19H15N B184525 (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline CAS No. 32353-38-1](/img/structure/B184525.png)
(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline is a heterocyclic compound that has drawn significant attention from researchers due to its diverse applications in various fields. This compound is also known as N-benzylidene-1,2-dihydrocyclopenta[b]quinoline-3-amine and has a chemical formula of C23H19N. The compound has a unique structure that makes it an ideal candidate for scientific research.
Mechanism Of Action
The mechanism of action of (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline is not yet fully understood. However, researchers have proposed that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been shown to induce apoptosis, a process that leads to programmed cell death.
Biochemical And Physiological Effects
(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators, leading to a reduction in inflammation. Additionally, this compound has also been shown to inhibit the replication of certain viruses, making it a potential candidate for the treatment of viral infections.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline in lab experiments is its potent anti-cancer properties. The compound has been shown to be effective against various types of cancer, making it an ideal candidate for cancer research. Additionally, this compound has also been shown to have anti-inflammatory and anti-viral properties, making it a versatile compound for scientific research.
However, one of the limitations of using this compound in lab experiments is its complex synthesis process. The synthesis of this compound requires expertise in organic chemistry, making it challenging to produce in large quantities. Additionally, the compound is also relatively expensive, making it difficult to use in large-scale experiments.
Future Directions
There are several future directions for the research of (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline. One of the significant future directions is the development of more efficient synthesis methods that can produce the compound in larger quantities. Additionally, researchers can also explore the potential of this compound in the treatment of other diseases, such as viral infections and autoimmune disorders. Furthermore, researchers can also investigate the mechanism of action of this compound to gain a better understanding of its therapeutic potential.
Synthesis Methods
The synthesis of (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline is a complex process that requires expertise in organic chemistry. One of the most common methods used to synthesize this compound is the condensation reaction between 2-aminobenzylamine and cyclopentanone in the presence of a catalyst. The reaction leads to the formation of the intermediate product, which is then treated with benzaldehyde to yield the final product.
Scientific Research Applications
(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline has been extensively studied for its various applications in scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Researchers have shown that this compound has potent anti-cancer properties and can be used to treat various types of cancer. Additionally, this compound has also been studied for its anti-inflammatory and anti-viral properties.
properties
CAS RN |
32353-38-1 |
|---|---|
Product Name |
(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline |
Molecular Formula |
C19H15N |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline |
InChI |
InChI=1S/C19H15N/c1-2-6-14(7-3-1)12-16-10-11-17-13-15-8-4-5-9-18(15)20-19(16)17/h1-9,12-13H,10-11H2/b16-12- |
InChI Key |
YTSWLKWYRVTRMW-VBKFSLOCSA-N |
Isomeric SMILES |
C1C/C(=C/C2=CC=CC=C2)/C3=NC4=CC=CC=C4C=C31 |
SMILES |
C1CC(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4C=C31 |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4C=C31 |
Other CAS RN |
32353-38-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



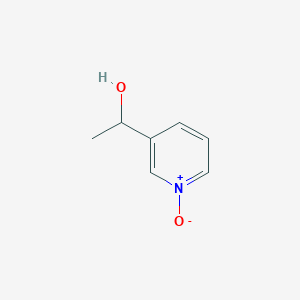
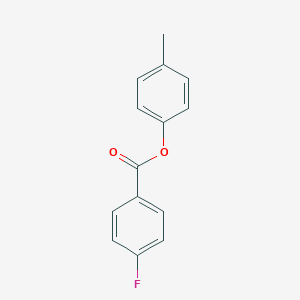
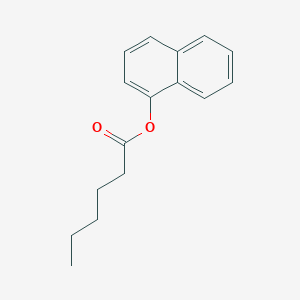
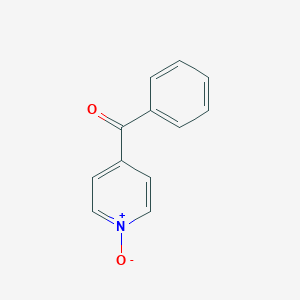
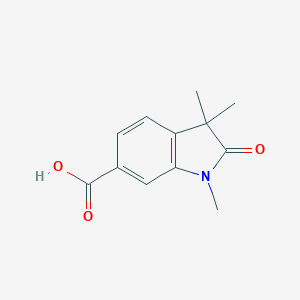
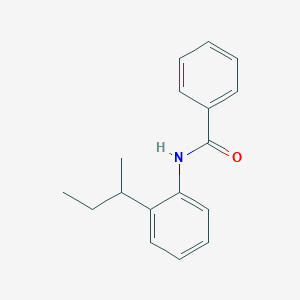
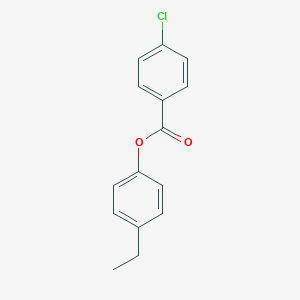
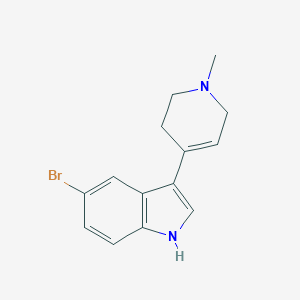
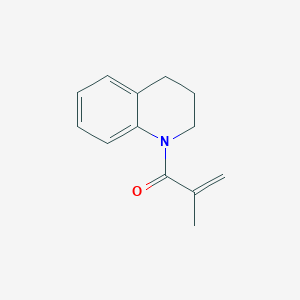
![8-Azaspiro[4.5]decane hydrochloride](/img/structure/B184460.png)
